![molecular formula C20H24N2O7S2 B2918237 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1421458-62-9](/img/structure/B2918237.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a common structure in many bioactive molecules .
Synthesis Analysis
The synthesis of compounds with a benzo[d][1,3]dioxole structure has been reported in the literature. For example, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids was established based on Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
Research has highlighted the synthesis and biochemical evaluation of related benzenesulfonamide compounds for their high-affinity inhibition of specific enzymes. For instance, studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have identified them as potent inhibitors of kynurenine 3-hydroxylase, which plays a crucial role in the kynurenine pathway, important for neuroprotection and neurotoxicity mechanisms. This pathway's modulation could be significant for treating neurological disorders, highlighting the compound's potential for detailed pathophysiological investigations (Röver et al., 1997).
Photodynamic Therapy Applications
New derivatives incorporating benzenesulfonamide groups have been synthesized and characterized, demonstrating high singlet oxygen quantum yield. Such properties make these compounds excellent candidates for Type II photosensitizers in photodynamic therapy, especially for cancer treatment. Their utility in photodynamic therapy underscores the compound's potential in developing treatments that rely on the generation of singlet oxygen to kill cancer cells (Pişkin et al., 2020).
Tautomerism and Structural Studies
Investigations into the tautomerism of related 2,4-dichlorobenzenesulfonamide derivatives have provided insights into their structural behavior and intermolecular interactions. Such studies are crucial for understanding the molecular configurations that contribute to the biological activity of sulfonamide compounds. These insights are foundational for designing more effective drugs by manipulating molecular structures for optimal interaction with biological targets (Beuchet et al., 1999).
Antitumor and Anticancer Potential
Synthetic efforts have also led to the creation of benzenesulfonamide derivatives with significant cytotoxic activities against tumor cells. For example, some sulfonamides have shown strong inhibition of human cytosolic isoforms, suggesting their potential as antitumor agents. Such studies underscore the importance of these compounds in developing new therapeutic agents for cancer treatment (Gul et al., 2016).
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c23-18(15-3-8-19-20(13-15)29-14-28-19)9-10-21-31(26,27)17-6-4-16(5-7-17)22-11-1-2-12-30(22,24)25/h3-8,13,18,21,23H,1-2,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXJLZLWXBDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2918155.png)

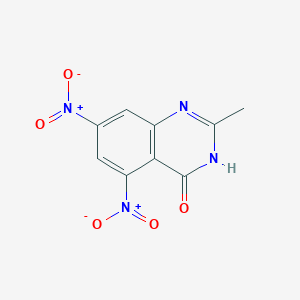
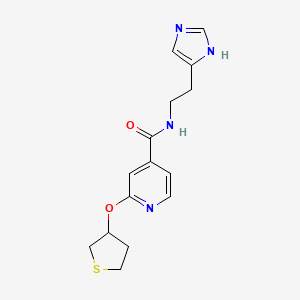
![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)
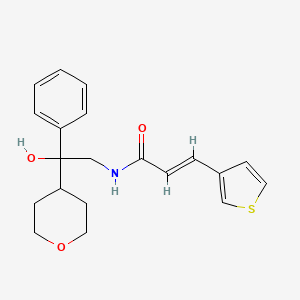
![(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2918165.png)
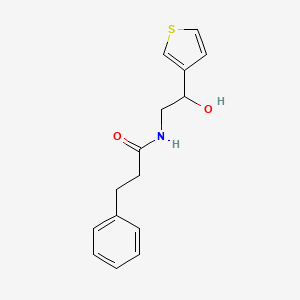
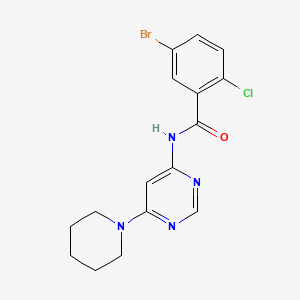
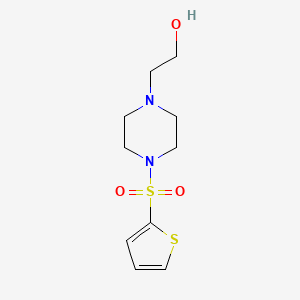
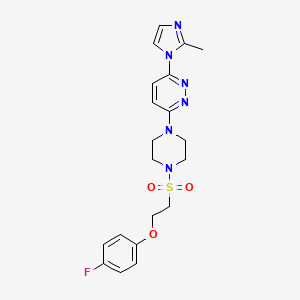
![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)